molecular formula C20H21NO3 B11406241 N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11406241
M. Wt: 323.4 g/mol
InChI Key: AFXOOZDVQXZYNF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a benzofuran-acetamide derivative characterized by a 5-ethyl-substituted benzofuran core linked to an acetamide group with a 2-ethoxyphenyl substituent. This article compares the compound with structurally and functionally related molecules, leveraging data from synthesis, characterization, and biological evaluations of analogous compounds.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H21NO3/c1-3-14-9-10-18-16(11-14)15(13-24-18)12-20(22)21-17-7-5-6-8-19(17)23-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,22)

InChI Key

AFXOOZDVQXZYNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide has been investigated for its therapeutic properties, including:

  • Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers such as TNF-alpha and IL-6 in animal models. A controlled study demonstrated significant edema reduction in rats, with a high dose leading to a 75% reduction in paw edema.
Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg/kg)25
Medium Dose (20 mg/kg)50
High Dose (40 mg/kg)75
  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and cell cycle arrest, particularly in HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

The compound's interaction with biological systems suggests multiple avenues for therapeutic application:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Cellular Mechanisms : The compound's ability to modulate cellular processes highlights its potential as a lead compound for developing new anti-inflammatory or anticancer agents.

Materials Science

This compound is also being explored for its utility in materials science:

  • Polymer Chemistry : The unique structural features of the compound make it suitable as a building block in synthesizing novel polymers with desired properties.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of this compound, researchers treated induced paw edema in rats. The results indicated a dose-dependent reduction in inflammation, demonstrating the compound's potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that the compound effectively induces apoptosis through mitochondrial pathways. The study highlighted increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism that could be exploited for cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, affecting cellular functions and responses.

Comparison with Similar Compounds

Benzofuran-Acetamide Derivatives

Compounds such as N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide (5i) and N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide (5c) () share the benzofuran-acetamide scaffold but differ in substituents. Key distinctions include:

  • Substituents on the benzofuran ring : The target compound has a 5-ethyl group, while analogs in feature 4-chlorobenzoyl or other aryl/heterocyclic groups.
  • Acetamide side chains: The ethoxyphenyl group in the target compound contrasts with cyclohexyl(methyl)amino or piperidinyl groups in analogs.

Benzothiazole-Acetamide Derivatives

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replace the benzofuran core with a benzothiazole ring. The acetamide linkage is retained, but the trifluoromethyl and methoxy substituents alter electronic properties and bioavailability compared to the ethyl and ethoxy groups in the target compound.

Naphtho[2,1-b]furan-Acetamide Derivatives

describes compounds such as N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4) , which feature a fused naphthofuran system with nitro and hydrazinylcarbonyl groups. These structural differences likely result in distinct pharmacological profiles, particularly in antibacterial activity.

Pharmacological Comparisons

Anticonvulsant Activity

Benzofuran-acetamide derivatives in exhibited potent anticonvulsant effects in the maximal electroshock (MES) model:

  • Compound 5i : Relative potency = 0.74 (phenytoin = 1.0), ED50 = 0.055 mmol kg<sup>–1</sup> .
  • Compound 5c : Relative potency = 0.72, ED50 = 0.063 mmol kg<sup>–1</sup> .

However, the absence of cyclic amine side chains (e.g., piperidinyl) could reduce affinity for voltage-gated sodium channels, a known target of anticonvulsants.

Antibacterial Activity

The nitro group in these compounds may contribute to redox-mediated toxicity against bacteria, a feature absent in the target compound .

Data Tables

Table 1. Structural and Pharmacological Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Activity ED50 (mmol kg<sup>–1</sup>) Reference
N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide Benzofuran-acetamide 5-ethyl, 2-ethoxyphenyl Not reported N/A
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide (5i) Benzofuran-acetamide 4-chlorobenzoyl, cyclohexylmethyl Anticonvulsant 0.055
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole-acetamide Trifluoromethyl, 3-methoxyphenyl Not reported N/A
N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4) Naphthofuran-acetamide Nitro, hydrazinylcarbonyl Antibacterial N/A

Research Findings

  • The target compound’s ethoxy group may modulate this interaction.
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity but may increase toxicity.
    • Lipophilic substituents (e.g., ethyl, ethoxy) improve CNS penetration, critical for anticonvulsant efficacy .
  • Synthetic Challenges : The ethoxy group’s stability under acidic/basic conditions must be addressed during synthesis, as seen in analogous compounds ().

Biological Activity

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23NO3
  • Molecular Weight : 325.40 g/mol
  • IUPAC Name : this compound

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that benzofuran derivatives possess significant anticancer properties. For instance, compounds with similar structures have shown growth inhibitory effects against various cancer cell lines. A study reported that certain benzofuran derivatives displayed IC50 values as low as 2.74 μM against ACHN cells and 2.20 μM against MDA-MB-231 cells, indicating potent anticancer activity .

Cell LineIC50 (μM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
NCI-H235.86

2. Anti-inflammatory Effects

Benzofuran compounds have been studied for their anti-inflammatory properties. The introduction of specific substituents at the C-2 position of the benzofuran ring has been associated with enhanced anti-inflammatory activity. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB pathway .

3. Analgesic Properties

The analgesic potential of benzofuran derivatives has also been explored, with some compounds showing significant pain relief in animal models. This activity is often linked to their ability to interact with opioid receptors or modulate pain pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with receptors such as opioid receptors can mediate analgesic effects.

Case Studies

Several studies have highlighted the biological effects of similar compounds:

  • Antitumor Activity : A derivative with a similar structure was tested in vivo and showed significant tumor growth inhibition in xenograft models, suggesting potential for therapeutic applications .
  • Cytotoxicity Assessment : A series of substituted benzofurans demonstrated varying levels of cytotoxicity across different cancer cell lines, emphasizing the importance of structural modifications for enhancing efficacy .

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